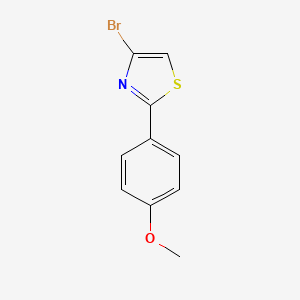4-Bromo-2-(4-methoxyphenyl)thiazole
CAS No.: 1078734-03-8
Cat. No.: VC2393073
Molecular Formula: C10H8BrNOS
Molecular Weight: 270.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1078734-03-8 |
|---|---|
| Molecular Formula | C10H8BrNOS |
| Molecular Weight | 270.15 g/mol |
| IUPAC Name | 4-bromo-2-(4-methoxyphenyl)-1,3-thiazole |
| Standard InChI | InChI=1S/C10H8BrNOS/c1-13-8-4-2-7(3-5-8)10-12-9(11)6-14-10/h2-6H,1H3 |
| Standard InChI Key | MUNWKDJOWYMCTP-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NC(=CS2)Br |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NC(=CS2)Br |
Introduction
Chemical Structure and Properties
4-Bromo-2-(4-methoxyphenyl)thiazole consists of a thiazole core with specific substituents. The thiazole ring is a five-membered heterocycle containing a sulfur atom and a nitrogen atom, providing a scaffold with distinctive reactivity patterns and potential for functionalization.
Basic Identification
The compound is characterized by the following identifiers:
| Parameter | Value |
|---|---|
| CAS Registry Number | 1078734-03-8 |
| IUPAC Name | 4-bromo-2-(4-methoxyphenyl)-1,3-thiazole |
| Molecular Formula | C₁₀H₈BrNOS |
| Molecular Weight | 270.15 g/mol |
| MDL Number | MFCD11869497 |
Table 1: Basic identification parameters of 4-Bromo-2-(4-methoxyphenyl)thiazole
Structural Representation
The structure comprises a thiazole ring with a 4-methoxyphenyl group attached at the 2-position and a bromine atom at the 4-position. The molecular structure can be represented through various notations:
| Structural Parameter | Value |
|---|---|
| Standard InChI | InChI=1S/C10H8BrNOS/c1-13-8-4-2-7(3-5-8)10-12-9(11)6-14-10/h2-6H,1H3 |
| Standard InChIKey | MUNWKDJOWYMCTP-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NC(=CS2)Br |
| PubChem Compound ID | 25140740 |
Table 2: Structural representation parameters of 4-Bromo-2-(4-methoxyphenyl)thiazole
Physical Properties
While comprehensive physical property data specific to 4-Bromo-2-(4-methoxyphenyl)thiazole is limited in the available research literature, general properties can be inferred based on its structure and through comparison with similar thiazole derivatives:
-
Physical State: Likely a crystalline solid at room temperature
-
Solubility: Typically soluble in organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide; limited solubility in water
-
Storage Requirements: Should be stored in a dry, cool environment to prevent degradation
Synthesis Methods
Several synthetic routes can be employed to prepare 4-Bromo-2-(4-methoxyphenyl)thiazole, drawing from established methodologies for thiazole ring formation and subsequent functionalization.
Related Synthetic Approaches
Information from related thiazole derivatives suggests possible synthetic pathways. For instance, the synthesis of aryl thiazole derivatives often involves the reaction of aromatic aldehydes with o-aminothiophenol:
-
The reaction between 4-methoxybenzaldehyde (anisaldehyde) and an appropriate thioamide precursor could generate the 2-(4-methoxyphenyl)thiazole core
-
Subsequent bromination at the 4-position using N-bromosuccinimide (NBS) or another brominating agent could yield the desired 4-bromo derivative
Another potential approach might involve:
-
Reaction of 4-methoxybenzaldehyde with thiourea to form an intermediate
-
Cyclization with an α-haloketone containing a bromine leaving group
-
Further modifications to introduce the bromine at the 4-position
Applications
As a functionalized thiazole derivative, 4-Bromo-2-(4-methoxyphenyl)thiazole serves various purposes in scientific research and development.
Pharmaceutical Research
The compound holds potential in drug discovery efforts due to several characteristics:
-
Scaffold for Bioactive Compounds: Serves as a versatile scaffold for designing compounds with potential biological activities including anticancer and antimicrobial properties
-
Structure-Activity Relationship Studies: The presence of both a bromine atom (providing a reactive site for derivatization) and a methoxyphenyl group (potentially enhancing binding to biological targets) makes this compound valuable for structure-activity relationship investigations
-
Related Thiazole Applications: Related thiazole derivatives have demonstrated numerous pharmacological activities:
Chemical Synthesis
In organic synthesis, 4-Bromo-2-(4-methoxyphenyl)thiazole serves as:
-
Building Block: The bromine at the 4-position provides a reactive site for coupling reactions, making this compound valuable in constructing more complex molecular architectures
-
Intermediate: Can function as an intermediate in multi-step synthesis routes toward more complex heterocyclic systems
-
Functional Group Manipulations: The methoxy group presents opportunities for additional modifications, such as demethylation to form a hydroxyl group or other transformations
Related Compounds and Comparative Analysis
Understanding 4-Bromo-2-(4-methoxyphenyl)thiazole in the context of related compounds provides valuable insights into its potential applications and properties.
Structurally Related Thiazole Derivatives
| Compound | CAS Number | Key Structural Differences |
|---|---|---|
| 2,4-Dibromothiazole | 4175-77-3 | Contains a second bromine atom at position 2 instead of the 4-methoxyphenyl group |
| 2-(4-Methoxyphenyl)thiazole | 23583-48-4 | Lacks the bromine atom at position 4 |
| 2-Bromo-4-(4-methoxyphenyl)thiazole | 99073-84-4 | Has the bromine at position 2 and the 4-methoxyphenyl group at position 4 |
| 4-Bromo-2-(3-chloro-4-methoxyphenyl)thiazole | 1889543-04-7 | Contains an additional chlorine atom on the methoxyphenyl group |
Table 3: Structural comparison of 4-Bromo-2-(4-methoxyphenyl)thiazole with related thiazole derivatives
Functional Comparison
The presence of specific functional groups contributes to the distinct properties and applications of these related compounds:
-
Bromine Position: The position of the bromine atom (4 versus 2 in related compounds) affects reactivity patterns, particularly for cross-coupling reactions and nucleophilic substitutions
-
Methoxyphenyl Group: The 4-methoxyphenyl substituent typically enhances:
-
Solubility in organic solvents
-
Potential interactions with biological targets through hydrogen bonding
-
Electronic properties of the thiazole ring through resonance effects
-
-
Additional Substituents: Compounds with additional functional groups (such as chlorine in 4-Bromo-2-(3-chloro-4-methoxyphenyl)thiazole) offer expanded opportunities for structure-activity relationship studies and targeted modifications
Current Research and Future Directions
While specific research focusing exclusively on 4-Bromo-2-(4-methoxyphenyl)thiazole is limited in the current literature, several promising research directions emerge based on the properties and applications of related thiazole derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume